molecular formula C16H16ClNO2 B8378855 N-(4-methoxybenzyl)-2-chloro-6-methylbenzamide

N-(4-methoxybenzyl)-2-chloro-6-methylbenzamide

Cat. No.: B8378855
M. Wt: 289.75 g/mol
InChI Key: BMUQJPWKIXRVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-chloro-6-methylbenzamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-6-methylbenzamide

InChI

InChI=1S/C16H16ClNO2/c1-11-4-3-5-14(17)15(11)16(19)18-10-12-6-8-13(20-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

BMUQJPWKIXRVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-methoxyphenyl)methanamine (264 g, 2.4 mol, 1.eq) in DCM (1800 mL), a solution of 2-chloro-6-methylbenzoyl chloride (340) in DCM (150 mL) was added dropwise while keeping the reaction temperature between 25° C. to 40° C. The resulting mixture was stirred at RT for 2 h, and then water (600 mL) was added. The organic layer was separated, washed with water (2×300 mL), dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was slurried in petroleum ether (300 mL) and stirred at RT for 30 min. The solid was collected by filtration and further dried in vacuo to afford N-(4-methoxybenzyl)-2-chloro-6-methylbenzamide (341).
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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